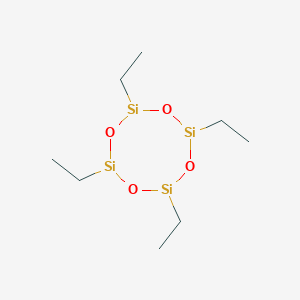

1,3,5,7-Tetraethylcyclotetrasiloxane

Vue d'ensemble

Description

1,3,5,7-Tetraethylcyclotetrasiloxane is a cyclic siloxane compound characterized by a four-membered silicon-oxygen ring with ethyl groups attached to each silicon atom. For example, 7,7-diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane (a mixed ethyl/methyl analog) is synthesized via reactions between 1,5-disodiumoxyhexamethyltrisiloxane and dichlorodiethylsilane under controlled conditions (−60°C, heterogeneous phase), achieving yields up to 70% . Such methods highlight the importance of temperature and solvent selection (e.g., MTBE for heterogeneous conditions) to suppress siloxane bond cleavage and ensure product stability .

Key applications of ethyl-substituted cyclotetrasiloxanes include their use as precursors for copolymers with regular alternation of diethyl and dimethyl siloxane units, enhancing material properties like flexibility and thermal stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetraethylcyclotetrasiloxane can be synthesized through the hydrosilylation reaction, which involves the addition of silicon-hydrogen bonds to unsaturated organic compounds. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with ethylene in the presence of a platinum catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5,7-Tetraethylcyclotetrasiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol groups, which can further react to form siloxane bonds.

Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.

Substitution: Substitution reactions involve the replacement of one or more ethyl groups with other organic or inorganic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions to achieve selective reduction.

Major Products Formed

The major products formed from these reactions include various substituted cyclotetrasiloxanes, silanols, and siloxanes. These products have diverse applications in materials science, catalysis, and polymer chemistry .

Applications De Recherche Scientifique

Industrial Applications

- Silicone Elastomers

- Coatings

- Adhesives and Sealants

- Electronics

- Biomedical Applications

- Surface Treatment

- Composites

- Lubricants

- Textile Industry

Case Study 1: Silicone Elastomers in Automotive Applications

A study demonstrated that incorporating TECTS into silicone elastomers significantly improved their mechanical properties and thermal stability. This enhancement allowed for better performance of automotive seals and gaskets under extreme conditions.

Case Study 2: Biomedical Devices

Research highlighted the use of TECTS in developing flexible biomedical implants that require biocompatibility and durability. The study found that devices made with TECTS exhibited excellent performance over extended periods within biological environments.

Case Study 3: Electronics Encapsulation

A project focused on using TECTS for encapsulating sensitive electronic components showed that it effectively protected against moisture ingress while maintaining electrical insulation properties. This application is vital for extending the lifespan of electronic devices.

Mécanisme D'action

The mechanism of action of 1,3,5,7-tetraethylcyclotetrasiloxane involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and resistance to degradation. The compound can interact with various molecular targets, including other silicon-based compounds and organic molecules, through processes such as hydrosilylation and condensation reactions. These interactions enable the formation of complex structures with unique properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclotetrasiloxanes

Key Observations:

- Chlorine substituents (e.g., in dichlorooctamethyltetrasiloxane) introduce reactivity toward nucleophilic substitution, enabling crosslinking in polymers .

- Synthetic Yields : Mixed ethyl/methyl cyclotetrasiloxanes achieve ~70% yields under optimized conditions, while all-methyl analogs (e.g., TMCTS) reach ≥95% purity due to simpler steric and electronic profiles .

Physicochemical Properties

- Volatility : Linear decamethyltetrasiloxane (C₁₀H₃₀O₃Si₄) has a molecular weight of 310.69 g/mol and higher volatility compared to cyclic analogs . Cyclic structures like tetraethylcyclotetrasiloxane exhibit lower volatility due to ring strain and increased molecular weight.

- Thermal Stability : Ethyl substituents improve thermal stability over methyl groups. For example, 7,7-diethylhexamethylcyclotetrasiloxane forms copolymers stable under processing conditions , whereas tetramethylcyclotetrasiloxane derivatives decompose at lower temperatures .

- Isomerism : Tetramethylcyclotetrasiloxanes (e.g., all-cis and cis-trans-cis isomers) demonstrate that substituent arrangement significantly impacts crystallinity and solubility . Ethyl groups may introduce additional isomer complexity due to larger substituent size.

Functional and Application Comparisons

- Copolymer Synthesis : Ethyl-substituted cyclotetrasiloxanes enable the synthesis of poly(diethyl)(dimethyl)siloxanes with controlled unit alternation, offering superior mechanical properties compared to random copolymers derived from octamethyl- or octaethylcyclotetrasiloxanes .

- Reactivity: Chlorinated analogs (e.g., 1,7-dichlorooctamethyltetrasiloxane) are pivotal in crosslinking reactions, whereas ethyl-substituted compounds are more suited for non-reactive applications like lubricants or diffusion pump fluids .

- Specialized Roles : Tetravinylcyclotetrasiloxanes act as inhibitors in adhesive formulations, leveraging vinyl groups' reactivity to modulate cure rates . Ethyl groups lack this functionality but provide steric stabilization.

Activité Biologique

1,3,5,7-Tetraethylcyclotetrasiloxane (TECTS) is a cyclic siloxane compound known for its unique chemical structure and potential applications in various fields, including materials science and biomedical engineering. This article aims to provide a comprehensive overview of the biological activity of TECTS, focusing on its mutagenic properties, interactions with biological systems, and implications for safety and toxicity.

Chemical Structure and Properties

TECTS is characterized by its cyclic structure consisting of four silicon atoms and eight ethyl groups. Its molecular formula is with a molecular weight of approximately 240.51 g/mol. The compound exhibits properties typical of siloxanes, including thermal stability and low surface tension, making it suitable for various applications.

Mutagenicity Studies

Research has indicated that siloxanes can exhibit varying degrees of mutagenic activity. A study on structurally related compounds showed that while some siloranes demonstrated mutagenic effects in Salmonella typhimurium strains (such as TA100), others did not show significant mutagenicity. Specifically, TECTS was tested alongside other siloranes and was found to be non-mutagenic in these assays . This suggests that TECTS may pose a lower risk in terms of genetic toxicity compared to other compounds in its class.

Interaction with Biological Systems

The biological interactions of TECTS have been explored in the context of its use as a precursor in the synthesis of silicone-based materials. These materials are often employed in medical devices due to their biocompatibility. For instance, TECTS has been used to create polysiloxane networks through hydrosilylation reactions, which are critical for developing silicone elastomers used in biomedical applications .

1. Use in Biomedical Applications

A notable study involved the use of TECTS in creating polymeric gels that respond to environmental stimuli. These gels were synthesized using TECTS as a cross-linker, resulting in materials that could be utilized for drug delivery systems. The research highlighted the ability of these gels to encapsulate therapeutic agents while maintaining biocompatibility .

2. Safety Assessments

Safety assessments conducted on TECTS indicated that it has a favorable profile regarding human exposure risks. In various toxicity studies, TECTS did not demonstrate significant adverse effects at concentrations typically encountered during industrial use . This is particularly relevant for its application in consumer products and medical devices.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,3,5,7-tetraethylcyclotetrasiloxane with high purity?

Answer: The synthesis typically involves hydrosilylation reactions using platinum-based catalysts (e.g., Karstedt catalyst) under inert conditions. Key steps include:

- Precursor preparation : Ethyl-substituted silane precursors are reacted with cyclotetrasiloxane backbones.

- Reaction optimization : Temperature (60–100°C), solvent selection (toluene or THF), and catalyst loading (0.1–1 mol%) are critical for yield and purity .

- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures removal of unreacted monomers and byproducts.

- Characterization : FTIR (Si-O-Si stretching at ~1,050 cm⁻¹) and ¹H/²⁹Si NMR (δ 0.5–1.5 ppm for ethyl groups; δ −10 to −20 ppm for Si centers) confirm structural integrity .

Q. How can researchers assess the environmental fate and persistence of this compound?

Answer: Environmental fate studies should integrate:

- Hydrolysis kinetics : Conduct pH-dependent hydrolysis experiments (OECD 111 guidelines) to measure half-lives in aqueous media .

- Partition coefficients : Determine log Kow (octanol-water) and log Koc (organic carbon) using shake-flask or HPLC methods .

- Degradation pathways : Use LC-MS/MS to identify breakdown products (e.g., silanols, cyclic trisiloxanes) under UV light or microbial action .

- Modeling tools : Apply EPI Suite or ECHA QSAR models to predict bioaccumulation and long-range transport potential .

Q. What analytical techniques are essential for characterizing impurities in this compound?

Answer:

- GC-MS : Detects volatile impurities (e.g., residual ethylsilanes) with DB-5MS columns and EI ionization .

- GPC/SEC : Quantifies oligomeric byproducts (e.g., pentamers) using THF as the mobile phase .

- ICP-OES : Measures trace metal contaminants (Pt, Al) from catalysts or reactor materials .

- Raman spectroscopy : Identifies Si-O-Si ring strain variations (shifted peaks at 400–600 cm⁻¹) caused by structural defects .

Advanced Research Questions

Q. How can computational methods improve the design of this compound-based materials?

Answer:

- DFT calculations : Optimize ring conformation and predict reactivity (e.g., nucleophilic attack at Si centers) using Gaussian or ORCA software .

- Molecular dynamics (MD) : Simulate bulk properties (viscosity, thermal stability) with force fields like OPLS-AA or ReaxFF .

- COMSOL Multiphysics : Model diffusion kinetics in polymer matrices for applications like coatings or membranes .

Q. What strategies resolve contradictions in toxicity data for this compound?

Answer:

- Dose-response reevaluation : Use Hill slope models to distinguish linear vs. threshold effects in in vitro assays (e.g., Ames test, zebrafish embryotoxicity) .

- Batch variability analysis : Apply ANOVA to compare impurity profiles (GC-MS) across synthesis batches and correlate with cytotoxicity (IC₅₀) .

- Cross-species extrapolation : Validate rodent data with 3D human organoid models to address species-specific metabolic differences .

Q. How can factorial design optimize reaction conditions for derivatizing this compound?

Answer: A 2³ factorial design evaluates three factors:

- Independent variables : Catalyst loading (0.1–1 mol%), temperature (60–100°C), and solvent polarity (toluene vs. THF).

- Response variables : Yield, purity, and reaction time.

- Statistical analysis : Use Minitab or JMP to identify interactions (e.g., temperature-catalyst synergy) and generate response surface models .

Q. What advanced spectroscopic techniques elucidate the mechanistic pathways of this compound ring-opening reactions?

Answer:

- In-situ FTIR : Monitors Si-O bond cleavage kinetics during acid/base-catalyzed ring-opening .

- Solid-state NMR : Probes surface interactions in silica composites (e.g., ²⁹Si CP/MAS for Q³/Q⁴ speciation) .

- Time-resolved Raman : Captures transient intermediates (e.g., silanolate anions) in sub-second timescales .

Methodological Guidance

Propriétés

InChI |

InChI=1S/C8H20O4Si4/c1-5-13-9-14(6-2)11-16(8-4)12-15(7-3)10-13/h5-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSKRIKFYGJQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si]1O[Si](O[Si](O[Si](O1)CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-10-7 | |

| Record name | Tetraethylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.